molecular formula C14H12ClN B14214075 4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride CAS No. 823198-73-8

4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride

Cat. No.: B14214075
CAS No.: 823198-73-8
M. Wt: 229.70 g/mol
InChI Key: AHADWKMDICWUNB-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound is particularly noted for its potential use in neuroscience research due to its interaction with specific receptors in the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine and phenylacetylene.

    Reaction: The key reaction involves the coupling of 4-methylpyridine with phenylacetylene under specific conditions, often using a palladium catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which confers distinct chemical and biological properties. Its high selectivity for mGluR5 receptors makes it particularly valuable in neuroscience research and potential therapeutic applications .

Properties

CAS No.

823198-73-8

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

4-methyl-2-(2-phenylethynyl)pyridine;hydrochloride

InChI

InChI=1S/C14H11N.ClH/c1-12-9-10-15-14(11-12)8-7-13-5-3-2-4-6-13;/h2-6,9-11H,1H3;1H

InChI Key

AHADWKMDICWUNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C#CC2=CC=CC=C2.Cl

Origin of Product

United States

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